[1-13Cglc]lactose monohydrate
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Overview
Description
[1-13Cglc]lactose monohydrate: is a chemically modified form of lactose, where the glucose moiety is isotopically labeled with carbon-13 at the first position. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and molecular interactions due to its isotopic labeling properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-13Cglc]lactose monohydrate involves the incorporation of carbon-13 into the glucose unit of lactose. This can be achieved through enzymatic or chemical synthesis methods. Typically, glucose labeled with carbon-13 at the first position is synthesized first, which is then enzymatically linked to galactose to form [1-13Cglc]lactose. The final product is crystallized as a monohydrate .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of microorganisms that can incorporate carbon-13 into glucose, followed by enzymatic synthesis to form lactose. The product is then purified and crystallized to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: [1-13Cglc]lactose monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lactobionic acid.
Reduction: Reduction reactions can convert it into lactitol.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various reagents such as acetic anhydride and sulfuric acid can be used for substitution reactions.
Major Products:
Oxidation: Lactobionic acid.
Reduction: Lactitol.
Substitution: Various substituted lactose derivatives depending on the reagents used.
Scientific Research Applications
[1-13Cglc]lactose monohydrate is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and interactions.
Biology: Employed in metabolic studies to trace the pathways of glucose metabolism.
Medicine: Utilized in diagnostic imaging and metabolic research.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of [1-13Cglc]lactose monohydrate is primarily related to its isotopic labeling. The carbon-13 isotope acts as a tracer, allowing researchers to follow the metabolic pathways and interactions of glucose within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Comparison with Similar Compounds
[1-13C]glucose: Another isotopically labeled compound used for similar purposes.
[1-13C]galactose: Used in studies involving galactose metabolism.
[1-13C]fructose: Employed in research on fructose metabolism.
Uniqueness: What sets [1-13Cglc]lactose monohydrate apart is its dual sugar composition, making it particularly useful in studies involving both glucose and galactose metabolism. Its monohydrate form also provides stability and ease of handling in various experimental conditions .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+;/m1./s1/i11+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-FKZVOWNZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13CH]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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